molecular formula C17H16N2O3S B2892114 2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile CAS No. 478080-59-0

2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile

Cat. No.: B2892114
CAS No.: 478080-59-0
M. Wt: 328.39
InChI Key: LICBGKXQJBLPPL-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 478080-59-0) is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with acetyl and methyl groups at positions 4 and 5, respectively. Its molecular formula is C₁₇H₁₆N₂O₃S (MW: 328.39 g/mol), with a purity >90% reported in commercial sources .

Properties

IUPAC Name

(E)-2-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10(20)16-11(2)23-17(19-16)13(9-18)7-12-5-6-14(21-3)15(8-12)22-4/h5-8H,1-4H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICBGKXQJBLPPL-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=CC2=CC(=C(C=C2)OC)OC)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile (CAS No. 478080-59-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 328.39 g/mol
  • Boiling Point : Predicted at 514.9 ± 60.0 °C
  • Density : 1.242 ± 0.06 g/cm³
  • pKa : -1.72 ± 0.10

Synthesis

The synthesis of this compound involves the reaction of appropriate thiazole and phenyl derivatives under controlled conditions to yield the desired product. This process typically includes the formation of the thiazole ring followed by the introduction of the acrylonitrile moiety.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. The compound has shown promising results in various assays:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells.
CompoundCell LineIC50_{50} (µM)
2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrileHT29<10
2-(4-Acetyl-5-methyl-1,3-thiazol-2-y)-3-(3,4-dimethoxyphenyl)acrylonitrileJurkat<15

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. Thiazole derivatives have been noted for their ability to inhibit AChE effectively:

  • Inhibitory Potency : The compound exhibited an IC50_{50} value comparable to known AChE inhibitors, indicating its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Known for enhancing bioactivity due to its electron-withdrawing properties and ability to participate in hydrogen bonding.
  • Dimethoxyphenyl Group : This moiety may contribute to increased lipophilicity and improved interaction with biological targets.

Case Studies

Several studies have explored similar thiazole derivatives, highlighting their diverse biological activities:

  • Thiazole Derivatives in Cancer Therapy : A study reported that thiazole compounds with specific substitutions showed improved anticancer activity against various cell lines, supporting the notion that structural modifications can enhance efficacy .
  • Neuroprotective Effects : Research indicates that thiazoles can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole- and Benzofuran-Based Acrylonitriles

a. Compound 13 : (Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
  • Structure : Replaces the thiazole ring with benzofuran while retaining the 3,4-dimethoxyphenyl and acrylonitrile moieties.
  • Activity: Exhibited potent anticancer activity, with GI₅₀ = 0.229 µM against MDA-MB-435 melanoma cells and an average GI₅₀ = 2.59 µM across 54 cancer cell lines .
  • Key Difference : The benzofuran group may enhance π-π stacking interactions with biological targets compared to the acetyl/methyl-substituted thiazole in the target compound.
b. (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
  • Structure : Features a 4-nitrophenyl-substituted thiazole instead of the acetyl/methyl-thiazole.
  • Molecular Properties : Larger molecular weight (C₂₀H₁₅N₃O₄S , MW: 393.42 g/mol) due to the nitro group, which increases electron-withdrawing effects .
a. Oxadiazole Derivatives
  • Example : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
  • Activity : Demonstrated 61.9% anti-inflammatory inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .
  • Comparison : The oxadiazole core may favor cyclooxygenase (COX) inhibition, while the thiazole-acrylonitrile scaffold in the target compound could target kinases or apoptosis pathways.
b. Curcumin Analogs
  • Example: (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)
  • Activity : Strong antioxidant (via radical scavenging) and angiotensin-converting enzyme (ACE) inhibition .
  • Structural Insight : The 3,4-dimethoxyphenyl group enhances lipid solubility and membrane permeability, a property shared with the target compound .

Physicochemical and Toxicological Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Property Reference
Target Compound C₁₇H₁₆N₂O₃S 328.39 Acetyl, methyl-thiazole High purity (>90%)
Compound 13 (Benzofuran analog) C₁₇H₁₄N₂O₂S 310.37 Benzofuran GI₅₀ = 0.229 µM (MDA-MB-435)
4-Nitrophenyl-thiazole analog C₂₀H₁₅N₃O₄S 393.42 4-Nitrophenyl Electron-withdrawing effects
Oxadiazole anti-inflammatory agent C₁₈H₁₅BrN₂O₃ 411.23 4-Bromophenyl, oxadiazole 61.9% inflammation inhibition

    Q & A

    Q. Table 1: Comparison of Synthetic Methods

    MethodYield (%)Purity (HPLC)Key Reference
    Knoevenagel Condensation65–78>95%
    Microwave-Assisted8298%

    Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR):
      • ¹H/¹³C NMR: Assigns substituents on the thiazole and phenyl rings. The acrylonitrile double bond (δ 7.5–8.0 ppm in ¹H NMR) confirms (E)-configuration .
      • NOESY: Validates spatial proximity of the 3,4-dimethoxyphenyl and thiazole groups .
    • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., C₂₁H₁₉N₃O₃S) with <2 ppm error .
    • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions between methoxy and nitrile groups) using SHELX software .

    Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for anticancer activity?

    Methodological Answer:

    • Molecular Docking: Predicts binding affinity to tubulin (anticancer target) by simulating interactions between the compound’s methoxyphenyl group and tubulin’s colchicine-binding site. Software like AutoDock Vina is used with PDB ID 1SA0 .
    • QSAR Studies: Correlates substituent electronic properties (Hammett σ constants) with bioactivity. For example, electron-donating methoxy groups enhance tubulin binding by 30% compared to nitro substituents .

    Q. Table 2: Antiproliferative Activity (GI₅₀, μM)

    Cell LineGI₅₀ (This Compound)Analog (3,4,5-Trimethoxyphenyl)
    MDA-MB-435 (Melanoma)0.230.45
    HeLa (Cervical)0.891.21
    Data from

    Advanced: How do structural modifications influence solubility and crystallinity?

    Methodological Answer:

    • Solubility: Methoxy groups increase hydrophilicity (logP reduction by 0.5 units), but bulky acetyl-thiazole substituents reduce aqueous solubility. Co-solvent systems (e.g., PEG-400/water) are recommended for in vitro assays .
    • Crystallinity: The 3,4-dimethoxyphenyl group promotes π-stacking, yielding monoclinic crystals (P2₁/c space group). Hydrogen-bonding patterns (e.g., C=O⋯H–N) are analyzed via graph set theory using SHELXL .

    Q. Table 3: Hydrogen-Bonding Interactions

    Donor-AcceptorDistance (Å)Angle (°)Graph Set
    O–H⋯N (Nitrile)2.85155R₂²(8)
    C–H⋯O (Methoxy)3.12145C(6)

    Advanced: How to resolve contradictions in reported biological activity data?

    Methodological Answer:
    Discrepancies often arise from:

    • Assay Conditions: Varying cell lines (e.g., MDA-MB-435 vs. MCF-7) and incubation times (48 vs. 72 hours) alter GI₅₀ values. Standardize protocols using CLSI guidelines .
    • Compound Purity: Impurities >5% (e.g., unreacted thiourea) can skew results. Validate purity via HPLC-DAD and LC-MS .
    • Isomerization: (Z)-isomers (if present) exhibit 50% lower activity. Monitor stereochemistry via NOESY and chiral HPLC .

    Basic: What are the key stability considerations for long-term storage?

    Methodological Answer:

    • Light Sensitivity: The nitrile group undergoes photodegradation. Store in amber vials at –20°C under argon .
    • Hydrolytic Stability: Methoxy groups are stable, but the acetyl-thiazole moiety may hydrolyze in aqueous buffers (pH >8). Use lyophilized forms for biological assays .

    Advanced: How to design experiments for optimizing reaction yields?

    Methodological Answer:

    • DoE (Design of Experiments): Use a central composite design to test variables: temperature (60–100°C), solvent (EtOH vs. DMF), and catalyst loading (1–5 mol%).
    • In-line Monitoring: ReactIR tracks acrylonitrile formation in real time, reducing side-product formation .

    Q. Table 4: Yield Optimization via DoE

    VariableOptimal RangeImpact on Yield
    Temperature80–85°C+15%
    Solvent (DMF)10% H₂O+8%

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.